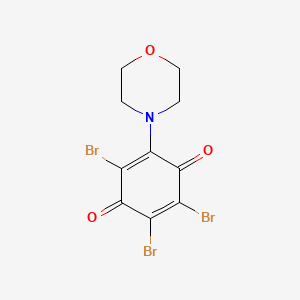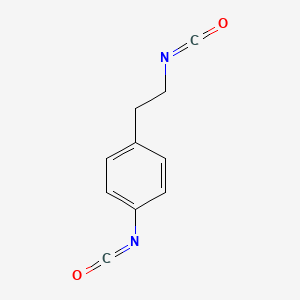
1-Isocyanato-4-(2-isocyanatoethyl)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Isocyanato-4-(2-isocyanatoethyl)benzene is an organic compound with the molecular formula C10H8N2O2. It contains two isocyanate functional groups attached to a benzene ring, making it a diisocyanate. This compound is used in various industrial applications, particularly in the production of polyurethanes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1-Isocyanato-4-(2-isocyanatoethyl)benzene can be synthesized through the reaction of 4-(2-aminoethyl)aniline with phosgene. The reaction typically occurs in an inert solvent such as toluene or dichloromethane, under controlled temperature conditions to prevent decomposition of the isocyanate groups.
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of large-scale reactors where the reactants are continuously fed and the product is continuously removed. This ensures a steady supply of the compound for further use in manufacturing processes.
Analyse Chemischer Reaktionen
Types of Reactions
1-Isocyanato-4-(2-isocyanatoethyl)benzene undergoes several types of chemical reactions, including:
Addition Reactions: The isocyanate groups can react with nucleophiles such as alcohols and amines to form urethanes and ureas, respectively.
Polymerization: It can polymerize to form polyurethanes, which are widely used in foams, coatings, and elastomers.
Common Reagents and Conditions
Alcohols: React with isocyanates to form urethanes.
Amines: React with isocyanates to form ureas.
Catalysts: Such as dibutyltin dilaurate, are often used to accelerate these reactions.
Major Products
Urethanes: Formed from the reaction with alcohols.
Ureas: Formed from the reaction with amines.
Polyurethanes: Formed through polymerization reactions.
Wissenschaftliche Forschungsanwendungen
1-Isocyanato-4-(2-isocyanatoethyl)benzene has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the modification of biomolecules for research purposes.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Widely used in the production of polyurethanes, which have applications in foams, coatings, adhesives, and sealants.
Wirkmechanismus
The mechanism of action of 1-isocyanato-4-(2-isocyanatoethyl)benzene involves the reactivity of its isocyanate groups. These groups can react with nucleophiles, leading to the formation of urethane or urea linkages. The molecular targets are typically hydroxyl or amine groups in other molecules, and the pathways involved include nucleophilic addition reactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Isocyanato-4-methylbenzene: Contains a single isocyanate group and a methyl group attached to the benzene ring.
1-Isocyanato-4-methoxybenzene: Contains a single isocyanate group and a methoxy group attached to the benzene ring.
1-Chloro-4-(2-isocyanatoethyl)benzene: Contains an isocyanate group and a chloro group attached to the benzene ring.
Uniqueness
1-Isocyanato-4-(2-isocyanatoethyl)benzene is unique due to the presence of two isocyanate groups, which enhances its reactivity and makes it particularly useful in the production of polyurethanes. This dual functionality allows for the formation of cross-linked polymer networks, providing materials with superior mechanical properties.
Eigenschaften
CAS-Nummer |
114096-85-4 |
|---|---|
Molekularformel |
C10H8N2O2 |
Molekulargewicht |
188.18 g/mol |
IUPAC-Name |
1-isocyanato-4-(2-isocyanatoethyl)benzene |
InChI |
InChI=1S/C10H8N2O2/c13-7-11-6-5-9-1-3-10(4-2-9)12-8-14/h1-4H,5-6H2 |
InChI-Schlüssel |
NRQALCHWWZJDFI-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1CCN=C=O)N=C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


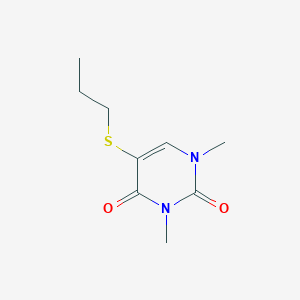
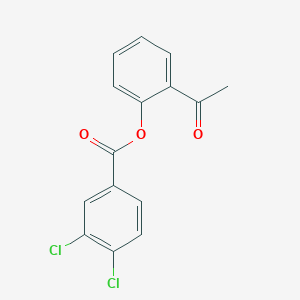

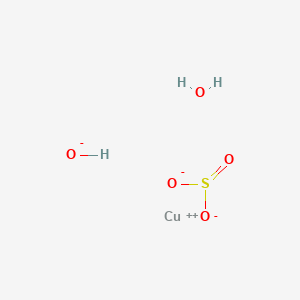
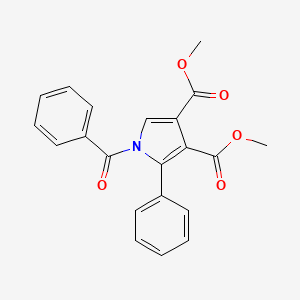
![2-Tert-butyl[1,3]thiazolo[5,4-c]pyridine](/img/structure/B14301209.png)


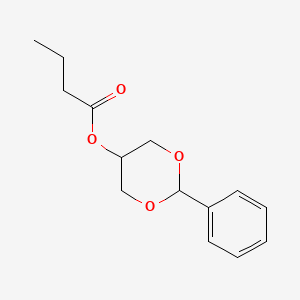
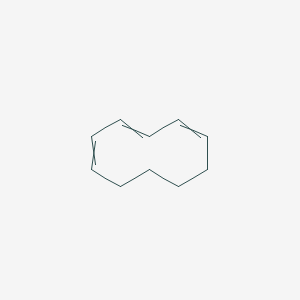
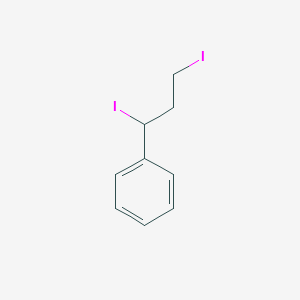
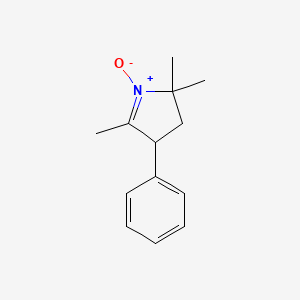
![2-[(2,2,2-Trifluoroethoxy)carbonyl]cyclohexane-1-carboxylate](/img/structure/B14301243.png)
